methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate
Description
Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core with ketone groups at positions 3 and 4 and a methyl ester at position 5. The compound’s annulated pyrrolo-triazine system distinguishes it from related analogs, which often vary in ring substitution patterns, linker groups, or fused heterocycles .
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 3,4-dioxo-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(14)4-2-5-9-10-6(12)7(13)11(5)3-4/h4H,2-3H2,1H3,(H,10,12) |
InChI Key |
YCCKBKUGNMYJAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=NNC(=O)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Information on industrial-scale production methods is scarce. Researchers and manufacturers likely explore various synthetic pathways to optimize yield and efficiency.
Chemical Reactions Analysis
Reactivity: Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate may undergo various reactions, including:
Oxidation: Oxidative transformations of the carbonyl groups.
Reduction: Reduction of the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions at the carboxylate group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the specific reaction type.
Scientific Research Applications
Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery due to its structural features.
Medicine: Investigated for therapeutic properties.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
The target compound’s pyrrolo[2,1-c][1,2,4]triazine core differs from analogs such as:
- Pyrrolo[1,2-a][1,3,5]triazine (e.g., methyl 2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylate, CAS 32114-73-1): The triazine ring substitution (1,3,5 vs. 1,2,4) and annulation position ([1,2-a] vs.
- Thiazolo[3,2-b]-1,2,4-triazinone: Overlay studies show >60% structural similarity with thieno[2,3-d]pyrimidinones, suggesting bioactivity parallels. However, sulfur-containing cores (thiazole/thiophene) introduce distinct electronic properties compared to nitrogen-rich pyrrolo systems .
Substituent and Functional Group Differences
Table 1: Key Substituent Comparisons
Key Observations:
Biological Activity
Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate is a complex heterocyclic compound with potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a fused tricyclic structure consisting of a pyrrole ring and a triazine moiety. Its molecular formula is , characterized by multiple carbonyl groups (dioxo) and a carboxylate functional group. These structural components are crucial for its reactivity and interactions with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Core Structure | Pyrrolo[2,1-c][1,2,4]triazine |
| Functional Groups | Dioxo groups, Carboxylate |
| Potential Reactivity | Electrophilic due to carbonyl groups |
Anticancer Potential
Research indicates that compounds similar to methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate exhibit significant anticancer activities. For example, studies on related triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay results suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells .
Case Study: Cytotoxicity Against Breast Cancer
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of triazine showed stronger cytotoxic activity than cisplatin. The most active compound increased apoptosis via caspase activation (caspase 3/7) at low concentrations . This highlights the potential of methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate as an effective anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules. Interaction studies have focused on its binding affinity to receptors and enzymes involved in cancer progression and other diseases. The presence of electrophilic carbonyl groups allows for nucleophilic attack by biological molecules.
Table 2: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate typically involves multi-step organic reactions. Common methods include cyclization reactions under controlled conditions using appropriate precursors. The versatility in synthetic pathways allows for the creation of various derivatives with enhanced biological properties.
Table 3: Synthetic Pathways
| Method | Description |
|---|---|
| Cyclization | Reaction of pyrrole derivatives with acylating agents |
| Oxidation | Formation of higher oxidation state compounds |
| Reduction | Yielding more saturated derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
